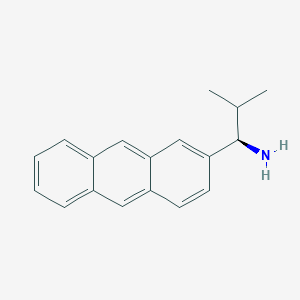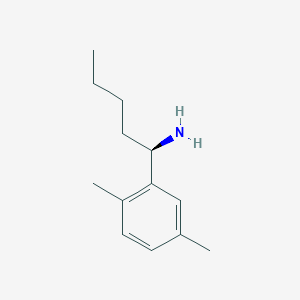
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center, making it optically active and potentially significant in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzene and a suitable pentan-1-amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, Grignard reactions, or reductive amination under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)pentan-1-amine would involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: May serve as a precursor or active ingredient in drug development.
Industry
Material Science: Used in the production of polymers and advanced materials.
作用機序
The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.
1-(2,5-Dimethylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.
1-(2,5-Dimethylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.
Uniqueness
®-1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
(1R)-1-(2,5-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m1/s1 |
InChIキー |
UUKOLMVONAMBAL-CYBMUJFWSA-N |
異性体SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)C)N |
正規SMILES |
CCCCC(C1=C(C=CC(=C1)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



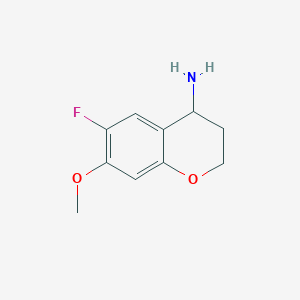
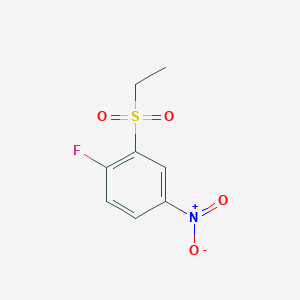
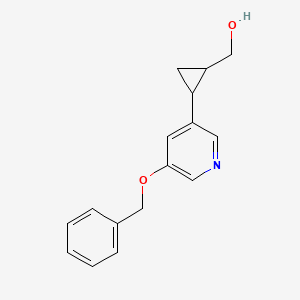
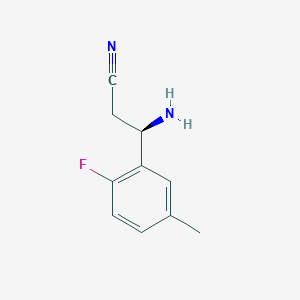



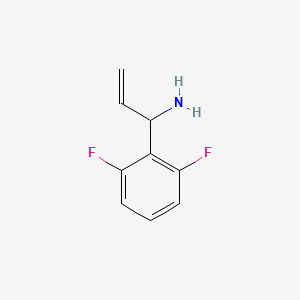
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
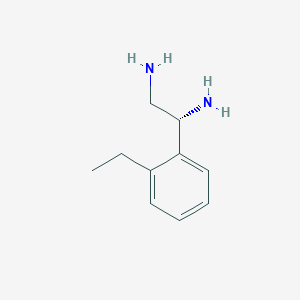
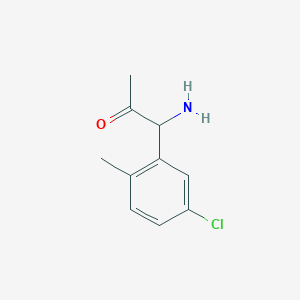
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
